molecular formula C18H16N4O3 B2940620 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide CAS No. 1396746-42-1

2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide

Cat. No. B2940620
CAS RN: 1396746-42-1
M. Wt: 336.351
InChI Key: RXMXNOXCKOKRHT-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, and a chromene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a chromene ring (a fused ring system consisting of a benzene ring and a pyran ring), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a pyrrolidine ring (a five-membered ring with one nitrogen atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis for Antimicrobial Use : The compound has been utilized in synthesizing new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐Heterocycles, showing significant antimicrobial activity. This synthesis involves a series of cyclocondensation reactions, indicating its versatility as a building block for new azole systems (Azab, Azab, & Elkanzi, 2017).

  • Novel Fused Pyrano Pyrimidinones : Another study focused on the synthesis of novel fused pyrano pyrimidinones using 2-oxo-2H-chromene-3-carboxylic acid. These compounds demonstrated significant in vitro antibacterial and antifungal activities, indicating potential therapeutic applications (Banothu, Gali, Velpula, & Bavantula, 2013).

  • Synthesis of Pyrido[4,3-d]pyrimidines : A related study involved synthesizing novel 5,7-diarylpyrido[4,3-d]pyrimidines, indicating the compound's role in creating new pyrimidine derivatives (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Antimicrobial and Antitumor Activities

  • Antimicrobial Properties : Several studies have synthesized derivatives of 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide with demonstrated antimicrobial activities. These include compounds with good antibacterial activity against Escherichia coli and marked antifungal activity against Candida rugosa (Jayarajan et al., 2019).

  • Antitumor Potential : A study on the synthesis and biological evaluation of innovative coumarin derivatives containing a thiazolidin-4-one ring revealed that these compounds could have promising biological properties, potentially including antitumor activities (Ramaganesh, Bodke, & Venkatesh, 2010).

Photophysical and Structural Studies

  • Fluorescent Probes for Copper Ion Detection : Research on the synthesis of fluorescent probes based on derivatives of 2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide for selective detection of copper ions in aqueous solutions has been conducted, highlighting its potential in analytical chemistry (Peng, 2010).

  • Crystal Structure Analysis : Studies have also been done on the crystal structure and molecular conformation of related compounds, which could have implications in the design of new molecules with specific physical and chemical properties (Banerjee et al., 2002).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it could have interesting biological or pharmacological activity .

properties

IUPAC Name

2-oxo-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-16(14-9-12-5-1-2-6-15(12)25-17(14)24)21-13-10-19-18(20-11-13)22-7-3-4-8-22/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMXNOXCKOKRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2H-chromene-3-carboxamide

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